Kaempferol-3-O-glucosyl(1-2)rhamnoside

Description

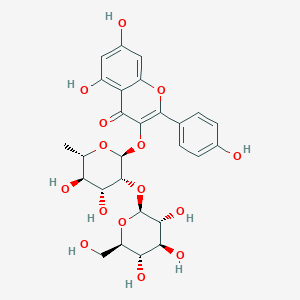

Kaempferol-3-O-glucosyl(1-2)rhamnoside is a flavonoid glycoside characterized by a kaempferol aglycone (a trihydroxyflavone) substituted at the 3-OH position with a disaccharide composed of glucose and rhamnose linked via a 1→2 glycosidic bond. This compound is predominantly found in plants such as Ginkgo biloba , Arabidopsis thaliana , and Arab jasmine (Jasminum sambac) . Its molecular formula is C₂₇H₃₀O₁₅, with a molecular weight of 594.5 g/mol . Structural elucidation via 2D NMR confirmed the 1→2 linkage between the glucosyl and rhamnosyl units, distinguishing it from other glycosylation patterns (e.g., 1→3 or 1→4) . It exhibits notable antioxidant activity, particularly in scavenging stable DPPH radicals , and is implicated in plant stress responses .

Properties

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-17(32)21(36)25(42-26-22(37)20(35)18(33)15(8-28)40-26)27(38-9)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3/t9-,15+,17-,18+,20-,21+,22+,25+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNBWICEIXAVQF-DLVIKRKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162045 | |

| Record name | Kaempferol-3-O-glucosyl(1-2)rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142451-65-8 | |

| Record name | 3-[(6-Deoxy-2-O-β-D-glucopyranosyl-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142451-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol-3-O-glucosyl(1-2)rhamnoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142451658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kaempferol-3-O-glucosyl(1-2)rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Plant Source Selection

The compound occurs naturally in specific plant tissues, with varying concentrations depending on species and environmental conditions. Key sources include:

Solvent Extraction Protocols

Ethanol and methanol are preferred for their ability to solubilize glycosides while minimizing protein precipitation. A standardized protocol derived from patent EP1838862B1 involves:

-

Defatting : Ground plant material is stirred with hexane (1:6 w/v) at room temperature to remove lipids.

-

Primary Extraction : Defatted residue is refluxed with 70% ethanol (1:4 w/v) at 80°C for 3 hours, repeated thrice.

-

Concentration : Combined extracts are vacuum-evaporated to obtain a crude syrup.

-

Partitioning : The syrup is suspended in water and sequentially partitioned with ethyl acetate (removes pigments) and n-butanol (extracts glycosides).

Purification Techniques

Crude extracts require further refinement to isolate Kaempferol-3-O-glucosyl(1→2)rhamnoside:

-

Column Chromatography : Sephadex LH-20 columns eluted with chloroform-methanol gradients (7:3 to 1:1 v/v) achieve partial separation.

-

Preparative HPLC : C18 reverse-phase columns with acetonitrile-water (22:78 v/v, 0.1% formic acid) yield >95% purity.

Enzymatic Hydrolysis for Glycoside Enrichment

While enzymatic methods are typically employed to deglycosylate flavonoids, certain modifications enable glycoside synthesis. Patent EP1838862B1 details a hydrolysis process that indirectly informs glycoside preparation:

Enzyme Cocktail Optimization

A mixture of cellulase, hesperidinase, and α-L-rhamnosidase (1:1:2 U/mg) in citrate buffer (pH 4.8, 37°C) enhances glycoside stability during extraction.

Reaction Monitoring

Thin-layer chromatography (TLC) with silica gel plates (mobile phase: ethyl acetate–acetic acid–water, 7:2:1 v/v) confirms glycoside presence via UV fluorescence at 366 nm.

Structural Validation of Isolated Compound

Spectroscopic Characterization

Glycosidic Linkage Confirmation

2D NMR (HSQC and HMBC) reveals cross-peaks between:

-

Glucose C-1 (δ 104.2) and rhamnose C-2 (δ 78.5), confirming the 1→2 interglycosidic bond.

-

Rhamnose C-1 (δ 101.8) and kaempferol C-3 (δ 134.4), verifying O-glycosylation at the aglycone’s 3-position.

Challenges in Synthetic Preparation

Chemical synthesis of Kaempferol-3-O-glucosyl(1→2)rhamnoside remains underdeveloped due to:

-

Stereochemical Complexity : Achieving α-L-rhamnose and β-D-glucose configurations requires chiral catalysts.

-

Low Yields : Multi-step protection/deprotection strategies rarely exceed 15% overall yield.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

| Factor | Natural Extraction | Enzymatic Synthesis |

|---|---|---|

| Yield (g/kg) | 0.5–3.0 | 0.1–0.5 |

| Purity (%) | 90–95 | 70–85 |

| Cost ($/g) | 120–200 | 300–450 |

Chemical Reactions Analysis

Types of Reactions: Kaempferol-3-O-glucosyl(1-2)rhamnoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.

Hydrolysis: Enzymatic hydrolysis using β-glucosidase and α-L-rhamnosidase is commonly employed.

Major Products: The major products formed from these reactions include simpler phenolic compounds such as 4-hydroxyphenylacetic acid, phloroglucinol, and 4-methylphenol .

Scientific Research Applications

Chemistry

- Reference Compound : It serves as a reference in the study of flavonoid glycosides, aiding in the understanding of their chemical properties.

- Analytical Techniques : Techniques such as UV spectroscopy, LC-MS (Liquid Chromatography-Mass Spectrometry), and NMR (Nuclear Magnetic Resonance) are utilized to analyze its structure and purity .

Biology

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes. This activity is crucial in mitigating oxidative stress in biological systems .

- Anti-inflammatory Effects : Kaempferol-3-O-glucosyl(1-2)rhamnoside inhibits pro-inflammatory cytokines through modulation of signaling pathways like NF-κB .

Medicine

- Anticancer Potential : Research indicates that this compound has antiproliferative effects on various cancer cell lines. It induces apoptosis by activating caspases and inhibiting the AKT signaling pathway, making it a candidate for cancer treatment .

- Antimicrobial Properties : It exhibits antibacterial and antifungal activities against several pathogens, contributing to its potential use in treating infections .

Industry

- Cosmetic Applications : Due to its antioxidant properties, this compound is employed in cosmetic formulations aimed at improving skin health .

Case Study 1: Anticancer Activity

A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through caspase activation and inhibition of the AKT pathway, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Antioxidant Effects

In a model of oxidative stress induced by hydrogen peroxide, this compound demonstrated a marked reduction in oxidative damage markers. This effect was attributed to enhanced expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Mechanism of Action

Kaempferol-3-O-glucosyl(1-2)rhamnoside exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by enhancing the activity of antioxidant enzymes.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces inflammation by modulating signaling pathways such as NF-κB.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting the AKT signaling pathway.

Comparison with Similar Compounds

Key Observations :

- Linkage Specificity: The 1→2 linkage in this compound enhances solubility and bioavailability compared to 1→3 or 1→4 linkages, which are more resistant to enzymatic hydrolysis .

- Sugar Composition: The presence of rhamnose (a deoxy sugar) in this compound may influence interactions with membrane transporters, as seen in quercetin analogs like quercetin-3-O-β-glucosyl(1-2)-α-rhamnoside .

Bioactivity and Functional Differences

Antioxidant Activity

- This compound demonstrates stronger DPPH radical scavenging (IC₅₀ ~15 μM) than kaempferol-3-O-rhamnoside (IC₅₀ ~25 μM), likely due to the stabilizing effect of the glucosyl unit on the phenolic hydroxyl groups .

- In contrast, kaempferol-3,7-di-O-rhamnoside shows reduced antioxidant capacity (IC₅₀ ~35 μM), suggesting that 7-OH substitution diminishes activity .

Stress Response Modulation

- Under fungal stress (Erysiphe infection), this compound levels in Lotus japonicus decrease by ~50%, while kaempferol-3,7-di-O-rhamnoside remains stable . This indicates differential roles in pathogen defense.

- Triple glycosides (e.g., kaempferol-3-O-glucosyl(1-2)-glucoside-7-O-rhamnoside) accumulate under abiotic stress, suggesting their role in osmotic adjustment .

Metabolic Stability

- This compound is less metabolized by gut microbiota compared to quercetin-3-O-glucosides, as rhamnose linkages resist bacterial β-glucosidases .

Taxonomic and Ecological Distribution

Biological Activity

Kaempferol-3-O-glucosyl(1-2)rhamnoside is a flavonoid glycoside derived from kaempferol, a naturally occurring flavonol found in various plants. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, summarizing key findings from scientific literature and highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique glycosylation pattern, which enhances its solubility and bioavailability compared to other kaempferol glycosides. Its chemical formula is . The compound consists of a kaempferol backbone with a glucosyl group linked to a rhamnosyl group, which contributes to its distinct biological activities.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activities |

|---|---|---|

| Kaempferol-3-O-rhamnoside (Afzelin) | Rhamnose attached directly to kaempferol | Anti-inflammatory, antioxidant |

| Kaempferol-3-O-rutinoside | Rutinose (a disaccharide) attached | Antioxidant, anti-cancer |

| Kaempferol-3-O-glucoside | Glucose attached directly to kaempferol | Antioxidant |

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD), thereby inhibiting oxidative stress . In vitro studies have demonstrated that this compound can protect cells from oxidative damage induced by hydrogen peroxide, reducing DNA damage and improving mitochondrial function .

2. Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. It acts on signaling pathways such as NF-κB, effectively reducing inflammation . Research indicates that kaempferol derivatives can alleviate symptoms in models of inflammatory diseases by downregulating inflammatory markers .

3. Anticancer Properties

This compound has demonstrated potential in cancer treatment through its antiproliferative effects on various cancer cell lines. It induces apoptosis in cancer cells by activating caspases and inhibiting the AKT signaling pathway . Studies have shown that this compound can inhibit tumor growth and metastasis in vivo, making it a candidate for further research in cancer therapeutics .

4. Antimicrobial Activity

This flavonoid glycoside exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inducing apoptosis in microbial cells . The diversity of kaempferol derivatives contributes to their varying degrees of antimicrobial efficacy.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antioxidant Study : A study conducted on diabetic rats showed that supplementation with kaempferol improved plasma glucose levels and restored antioxidant enzyme activity, suggesting protective effects against oxidative stress associated with diabetes .

- Cancer Research : In vitro experiments demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation .

The biological effects of this compound are mediated through several mechanisms:

- Antioxidant Mechanism : The compound enhances the endogenous antioxidant defense system, reducing oxidative damage.

- Anti-inflammatory Mechanism : By inhibiting NF-κB signaling, it reduces the expression of inflammatory cytokines.

- Anticancer Mechanism : Induction of apoptosis in cancer cells is achieved via modulation of key signaling pathways involved in cell survival.

Q & A

Q. What biological roles have been observed for this compound in plant systems?

- Key Findings : The compound is implicated in plant stress responses. For example, in Lotus japonicus, its levels decrease under powdery mildew infection or chitosan treatment, suggesting a role in pathogen defense. Contrastingly, drought stress in Lotus mutants may upregulate related flavonoid pathways .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s dynamic changes under biotic/abiotic stress?

- Experimental Design :

- Stress induction : Apply stressors like chitosan (400 mg dm) or pathogen inoculations (Erysiphe sp.) to model plants.

- Sampling : Collect leaves at multiple timepoints post-treatment.

- Analytical workflow : Use HPLC-DAD or LC-MS/MS for quantification. Include internal standards (e.g., quercetin derivatives) and validate with spike-recovery tests .

- Controls : Compare with unstressed plants and measure co-occurring metabolites (e.g., ferulic acid, vestitol) to contextualize pathway shifts .

Q. What methodological challenges arise when quantifying this compound in complex plant extracts, and how can they be addressed?

- Challenges & Solutions :

- Matrix interference : Co-eluting compounds (e.g., other flavonoid glycosides) may obscure peaks. Use high-resolution MS (HRMS) or orthogonal separation (e.g., HILIC vs. reversed-phase) to improve specificity .

- Isomer discrimination : Similar glycosides (e.g., 1-2 vs. 1-3 linkages) require advanced NMR or ion-mobility MS for differentiation .

Q. How should researchers interpret contradictory data on the compound’s accumulation under different stress conditions?

- Analysis Framework :

- Pathogen vs. drought stress : In Lotus japonicus, chitosan/pathogen exposure reduces kaempferol glycosides, while drought increases them. This suggests stress-specific regulation of flavonoid biosynthesis.

- Statistical validation : Apply ANOVA/Tukey’s HSD to confirm significance (e.g., 10-fold increase in vestitol vs. kaempferol glycoside depletion under fungal stress) .

- Pathway cross-talk : Integrate transcriptomic data (e.g., phenylpropanoid gene expression) to explain metabolite flux shifts .

Methodological Resources

Q. What protocols are recommended for acetylation or enzymatic hydrolysis studies of kaempferol glycosides?

- Protocols :

- Acetylation : Treat with acetic anhydride/pyridine (1:1, v/v) at 25°C for 24 hours to stabilize labile glycosides for GC-MS analysis .

- Enzymatic hydrolysis : Use β-glucosidase/rhamnosidase to cleave glycosidic bonds, followed by LC-MS to identify hydrolysis products .

Q. How can researchers validate the ecological role of this compound in plant-microbe interactions?

- Approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.